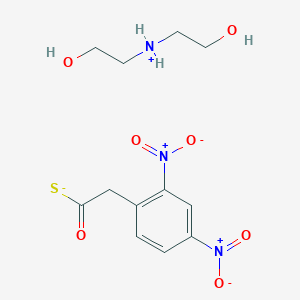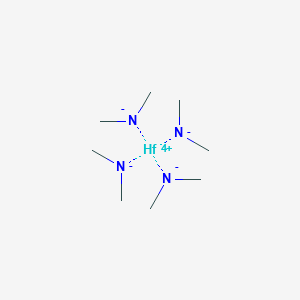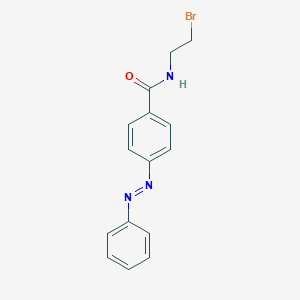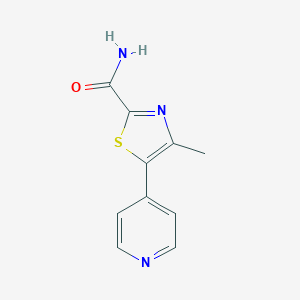
4-(4-Ethylphenyl)benzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylphenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of an ethyl group attached to the para position of the benzaldehyde ring. This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethylphenyl)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary targets of 4-(4-Ethylphenyl)benzaldehyde are the cellular antioxidation systems . This compound disrupts these systems, which is an effective method for controlling fungal pathogens . The disruption is achieved with redox-active compounds .
Mode of Action
4-(4-Ethylphenyl)benzaldehyde interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox activity of the compound . The compound’s antifungal activity is through disruption of cellular antioxidation .
Biochemical Pathways
The affected pathways are the oxidative stress-response pathway and the mitochondrial respiratory chain (MRC) . The compound disrupts these pathways, leading to the inhibition of fungal growth . The compound also increases the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Pharmacokinetics
As a high-quality reagent and complex compound, it is a useful intermediate and fine chemical that can be used as a versatile building block for the synthesis of specialty chemicals .
Result of Action
The molecular and cellular effects of 4-(4-Ethylphenyl)benzaldehyde’s action include the inhibition of fungal growth through the disruption of cellular antioxidation . It possesses antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents .
Biochemische Analyse
Biochemical Properties
It is known that benzaldehyde, a similar compound, can be produced from L-phenylalanine using four enzymes: L-amino acid deaminase (AAD), 4-hydroxymandelate synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), and benzoylformate decarboxylase (BFDC) . These enzymes catalyze the oxidative deamination of amino acids . It is possible that 4-(4-Ethylphenyl)benzaldehyde may interact with similar enzymes and proteins.
Cellular Effects
Benzaldehyde, a structurally similar compound, has been shown to disrupt cellular antioxidation systems . This suggests that 4-(4-Ethylphenyl)benzaldehyde may have similar effects on cells.
Molecular Mechanism
It is known that benzaldehyde derivatives can disrupt cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . It is possible that 4-(4-Ethylphenyl)benzaldehyde may exert its effects through similar mechanisms.
Metabolic Pathways
It is known that benzaldehyde can be produced from L-phenylalanine using a series of enzymes . It is possible that 4-(4-Ethylphenyl)benzaldehyde may be involved in similar metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-ethylbenzene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 4-(4-Ethylphenyl)benzaldehyde can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.
Types of Reactions:
Oxidation: 4-(4-Ethylphenyl)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 4-(4-Ethylphenyl)benzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 4-(4-Ethylphenyl)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group can be further functionalized. For example, nitration can introduce a nitro group to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: 4-(4-Ethylphenyl)benzoic acid.
Reduction: 4-(4-Ethylphenyl)benzyl alcohol.
Substitution: 4-(4-Ethylphenyl)-2-nitrobenzaldehyde.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: Lacks the ethyl group, making it less hydrophobic.
4-Methylbenzaldehyde: Contains a methyl group instead of an ethyl group, resulting in slightly different reactivity and physical properties.
4-(4-Methoxyphenyl)benzaldehyde: Contains a methoxy group, which significantly alters its electronic properties and reactivity.
Uniqueness: 4-(4-Ethylphenyl)benzaldehyde is unique due to the presence of the ethyl group, which increases its hydrophobicity and influences its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
4-(4-ethylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h3-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSIRMWDRXUHEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362673 |
Source


|
| Record name | 4-(4-ethylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101002-44-2 |
Source


|
| Record name | 4-(4-ethylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)












